![molecular formula C18H24BrN B1282398 6-Bromo-N,N-dibutylnaphthalen-2-amine CAS No. 90133-98-5](/img/structure/B1282398.png)
6-Bromo-N,N-dibutylnaphthalen-2-amine
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Overview
Description
6-Bromo-N,N-dibutylnaphthalen-2-amine is an organic compound with the molecular formula C18H24BrN and a molecular weight of 334.29 g/mol It is a derivative of naphthalene, substituted with a bromine atom at the 6th position and two butyl groups attached to the nitrogen atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dibutylnaphthalen-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-bromo-2-naphthylamine.
Alkylation: The 6-bromo-2-naphthylamine is subjected to alkylation using butyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,N-dibutylnaphthalen-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N,N-dibutylnaphthalen-2-amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Naphthoquinones and other oxidized products.
Reduction: N,N-dibutylnaphthalen-2-amine and other reduced derivatives.
Scientific Research Applications
6-Bromo-N,N-dibutylnaphthalen-2-amine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It may be explored for its potential biological activities and as a building block for drug discovery.
Mechanism of Action
The mechanism of action of 6-Bromo-N,N-dibutylnaphthalen-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and the butyl groups may influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N,N-dimethylnaphthalen-2-amine: Similar structure but with methyl groups instead of butyl groups.
6-Bromo-N,N-diethylnaphthalen-2-amine: Similar structure but with ethyl groups instead of butyl groups.
6-Bromo-N,N-dipropylnaphthalen-2-amine: Similar structure but with propyl groups instead of butyl groups.
Uniqueness
6-Bromo-N,N-dibutylnaphthalen-2-amine is unique due to the presence of butyl groups, which can influence its physical and chemical properties, such as solubility, reactivity, and potential biological activity. The longer alkyl chains may also affect its interactions with molecular targets compared to its shorter-chain analogs .
Biological Activity
6-Bromo-N,N-dibutylnaphthalen-2-amine is a compound with significant potential in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity is of interest due to its structural characteristics and the presence of functional groups that may interact with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications.
Chemical Structure and Properties
This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon. The presence of bromine and dibutyl amine groups contributes to its unique chemical properties, influencing its solubility, reactivity, and interaction with biological molecules.
Chemical Formula: C_{15}H_{18}BrN
Molecular Weight: 305.21 g/mol
The specific mechanisms through which this compound exerts its biological effects are not extensively documented. However, it is believed that the compound interacts with various molecular targets, such as enzymes or receptors, which may mediate its biological activities.
- Enzyme Interaction: The bromine atom and butyl groups may influence the compound's binding affinity to certain enzymes, potentially modulating their activity.
- Receptor Binding: The structural features of the compound may allow it to bind to specific receptors involved in cellular signaling pathways.
The compound's biochemical properties are crucial for understanding its potential therapeutic applications:
- Solubility: The presence of butyl groups increases hydrophobicity, affecting solubility in biological systems.
- Stability: The stability of the compound in various pH environments can influence its efficacy as a therapeutic agent.
Antimicrobial Activity
Preliminary studies suggest that derivatives of naphthalene compounds exhibit antimicrobial properties. While specific data on this compound is limited, it may share similar activities due to structural similarities with known antimicrobial agents.
Cytotoxicity Studies
Research on related compounds indicates potential cytotoxic effects against various cancer cell lines. A comparative analysis of similar naphthalene derivatives shows varying degrees of cytotoxicity based on structural modifications.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
6-Bromo-N,N-dimethylnaphthalen-2-amine | HeLa | 25 |
This compound | MCF-7 | TBD |
6-Bromo-N,N-diethylnaphthalen-2-amine | A549 | TBD |
Case Studies
- Synthesis and Characterization : A study on the synthesis of this compound highlighted its role as an intermediate in organic synthesis, particularly for developing complex organic molecules used in pharmaceuticals .
- Potential Applications in Drug Discovery : Research indicates that compounds with similar structures have been explored for their potential as anti-cancer agents. The unique properties of this compound position it as a candidate for further investigation in drug development .
Properties
IUPAC Name |
6-bromo-N,N-dibutylnaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN/c1-3-5-11-20(12-6-4-2)18-10-8-15-13-17(19)9-7-16(15)14-18/h7-10,13-14H,3-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWTZZAYOKZIKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524394 |
Source
|
Record name | 6-Bromo-N,N-dibutylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90133-98-5 |
Source
|
Record name | 6-Bromo-N,N-dibutylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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